molecular formula C9H14N2O3 B1437674 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 1038356-92-1

4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No.: B1437674
CAS No.: 1038356-92-1
M. Wt: 198.22 g/mol
InChI Key: NNGFUHPRRCAMOK-UHFFFAOYSA-N
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Description

Oxadiazole Chemistry Development

The development of oxadiazole chemistry represents one of the most significant advances in heterocyclic compound research over the past century and a half. The oxadiazole family encompasses four distinct structural isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each characterized by different positional arrangements of nitrogen and oxygen atoms within the five-membered aromatic ring. Among these isomers, the 1,2,4-oxadiazole configuration has emerged as particularly significant due to its unique chemical properties and synthetic versatility.

The evolution of oxadiazole chemistry can be traced through several distinct phases of scientific development. The initial discovery period, spanning from the 1880s to the early 1900s, was characterized by fundamental synthetic achievements and basic structural elucidation. This was followed by a period of relative dormancy lasting approximately eight decades, during which only occasional publications appeared addressing these heterocyclic systems. The renaissance of oxadiazole research began in earnest during the 1960s, when the unique photochemical rearrangement properties of these compounds were first recognized and systematically investigated.

The modern era of oxadiazole chemistry has been marked by exponential growth in research activity and practical applications. According to Web of Science data, scientific attention toward 1,3,4-oxadiazole applications has shown continuous growth since 2000, reflecting the broader renaissance in heterocyclic chemistry research. The development of sophisticated synthetic methodologies has enabled the preparation of increasingly complex oxadiazole derivatives, including compounds like 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid, which represent the culmination of decades of synthetic advancement.

Discovery and Initial Characterization

The discovery of 1,2,4-oxadiazoles marks a pivotal moment in the history of heterocyclic chemistry, achieved by Tiemann and Krüger in 1884 through their groundbreaking synthetic work. These German chemists initially synthesized the 1,2,4-oxadiazole heterocycle and classified it under the nomenclature "azoxime" or "furo[ab1]diazole," reflecting the limited understanding of heterocyclic structures available at that time. The original synthetic approach developed by Tiemann and Krüger involved the reaction of amidoximes with acyl chlorides, a methodology that, despite its historical significance, suffered from unsatisfactory yields and purification difficulties.

The initial characterization of 1,2,4-oxadiazoles revealed fundamental structural features that would later prove crucial for understanding their chemical behavior and synthetic potential. The five-membered aromatic ring system, containing one oxygen atom and two nitrogen atoms in specific positional arrangements, demonstrated unique electronic properties that distinguished it from other heterocyclic systems. Early structural studies established the planar nature of the oxadiazole ring and its capacity for electronic delocalization, properties that would later be recognized as essential for bioisosteric applications.

The period following the initial discovery was characterized by limited research activity, with the heterocycle remaining largely unexplored for nearly eighty years after its synthesis. This dormancy period ended when photochemical rearrangement phenomena were observed, marking the beginning of systematic investigations into oxadiazole reactivity and transformation chemistry. The compound this compound, with its molecular formula of C₉H₁₄N₂O₃ and molecular weight of 198.22 g/mol, represents a sophisticated evolution from these early synthetic achievements.

Position in Heterocyclic Chemistry Research

The position of 1,2,4-oxadiazoles within the broader landscape of heterocyclic chemistry research has evolved significantly since their initial discovery, reflecting both theoretical advances and practical applications. These compounds occupy a unique niche among nitrogen-oxygen heterocycles, distinguished by their exceptional stability, synthetic accessibility, and versatile reactivity patterns. Within the family of oxadiazole isomers, 1,2,4-oxadiazoles have garnered particular attention due to their favorable synthetic properties and potential for structural modification.

The research trajectory of 1,2,4-oxadiazoles has been shaped by several key developmental phases that have established their current prominence in heterocyclic chemistry. The early focus on fundamental synthetic methodology gave way to investigations of their unique chemical properties, including their capacity for thermal rearrangement reactions such as the Boulton-Katritzky rearrangement. These transformations demonstrated the dynamic nature of the oxadiazole ring system and opened new avenues for synthetic manipulation and structural diversification.

Contemporary heterocyclic chemistry research has positioned 1,2,4-oxadiazoles as privileged scaffolds for molecular design and synthesis. The development of novel synthetic methodologies, including one-pot procedures, mechanochemical approaches, and environmentally sustainable protocols, has significantly enhanced the accessibility of complex oxadiazole derivatives. Recent advances have included the development of room temperature synthesis protocols using tetrabutylammonium hydroxide catalysis and solvent-free mechanochemical procedures. The compound this compound exemplifies the sophistication achievable through modern synthetic approaches, incorporating both substituted oxadiazole cores and functional carboxylic acid moieties within a single molecular framework.

The integration of computational chemistry methods with experimental heterocyclic research has further elevated the status of 1,2,4-oxadiazoles within contemporary chemical science. Molecular modeling studies have provided detailed insights into electronic structure, conformational preferences, and intermolecular interactions, enabling rational design approaches for novel derivatives. These computational tools have proven particularly valuable for understanding the relationship between structural features and physical properties in compounds like this compound.

Significance of the 1,2,4-Oxadiazole Core Structure

The 1,2,4-oxadiazole core structure represents one of the most significant heterocyclic frameworks in contemporary chemical research, distinguished by its unique combination of structural stability, synthetic versatility, and functional diversity. The fundamental architecture of this five-membered aromatic ring system, incorporating nitrogen atoms at positions 2 and 4 and an oxygen atom at position 1, creates a distinctive electronic environment that underlies many of its remarkable properties. The significance of this core structure extends beyond mere synthetic accessibility to encompass fundamental aspects of molecular recognition, bioisosterism, and chemical reactivity.

The bioisosteric properties of 1,2,4-oxadiazoles constitute perhaps their most significant chemical characteristic, enabling these compounds to serve as effective mimetics for ester and amide functionalities. This bioisosteric equivalence arises from the ability of the oxadiazole ring to participate in specific intermolecular interactions, particularly hydrogen bonding, while maintaining appropriate geometric and electronic properties. The substitution of traditional functional groups with 1,2,4-oxadiazole cores has proven particularly valuable in situations where hydrolytic instability of esters or amides poses synthetic or application challenges.

The synthetic accessibility of 1,2,4-oxadiazoles through well-established methodologies has contributed significantly to their widespread adoption in chemical research. Multiple synthetic routes have been developed, including 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides, and cyclization reactions of amidoxime derivatives with carboxylic acid derivatives. These complementary synthetic approaches provide flexibility in structural design, allowing the introduction of diverse substituents at different positions of the oxadiazole ring.

Synthetic Method Starting Materials Key Advantages Typical Yields
Tiemann-Krüger Method Amidoximes + Acyl chlorides Historical significance, direct approach Variable, often low
Amidoxime Cyclization Amidoximes + Activated carboxylic acids High selectivity, mild conditions 60-95%
1,3-Dipolar Cycloaddition Nitriles + Nitrile oxides Excellent regioselectivity 70-90%
One-pot Vilsmeier Activation Amidoximes + Carboxylic acids + Vilsmeier reagent Simple purification, readily available materials 61-93%

The structural versatility of 1,2,4-oxadiazoles enables extensive substitution patterns that can be tailored for specific applications or research objectives. The compound this compound illustrates this versatility through its incorporation of an isopropyl substituent at the 3-position and a butanoic acid chain at the 5-position of the oxadiazole core. This substitution pattern demonstrates how the fundamental oxadiazole framework can be modified to introduce desired physicochemical properties while maintaining the inherent stability and reactivity characteristics of the parent heterocycle.

The electronic properties of 1,2,4-oxadiazoles contribute significantly to their chemical significance, with the aromatic ring system exhibiting unique polarization and reactivity patterns. The presence of both electron-withdrawing nitrogen atoms and the electron-donating oxygen atom creates a complex electronic environment that influences both ground-state properties and excited-state behavior. These electronic characteristics have important implications for intermolecular interactions, spectroscopic properties, and chemical reactivity, making 1,2,4-oxadiazoles valuable tools for fundamental studies of heterocyclic chemistry and molecular recognition phenomena.

Properties

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)9-10-7(14-11-9)4-3-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGFUHPRRCAMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid involves the condensation of amidoximes with appropriate carboxylic acid derivatives or their activated forms. Specifically:

  • Starting Materials: Amidoximes bearing the isopropyl substituent and carboxylic acid derivatives such as isatoic anhydrides or corresponding esters.
  • Key Reaction: Cyclodehydration to form the 1,2,4-oxadiazole ring.
  • Reaction Medium: Dimethyl sulfoxide (DMSO) is commonly used as a solvent due to its ability to dissolve polar intermediates and promote cyclization.
  • Base Catalysis: Sodium hydroxide (NaOH) or other bases facilitate the condensation and ring closure.
  • Temperature: Moderate heating is applied to drive the cyclization to completion, typically between 80–120 °C.
  • Reaction Time: Several hours (4–12 h) depending on scale and reagent reactivity.

This method yields the oxadiazole ring with the isopropyl substituent at the 3-position and the butanoic acid side chain at the 5-position, consistent with the target compound structure.

Industrial Production Considerations

While detailed industrial-scale protocols are scarce in the public domain, the industrial synthesis would logically scale the laboratory method with optimizations:

  • Solvent Choice: Alternatives to DMSO may be explored for cost and environmental considerations, including polar aprotic solvents.
  • Reaction Optimization: Parameters such as temperature, reagent stoichiometry, and reaction time are optimized to maximize yield and purity.
  • Purification: Crystallization or chromatographic methods are employed to isolate the compound with high purity.
  • Safety and Waste Management: Handling of bases and solvents is managed under industrial safety standards, with waste treatment protocols in place.

Alternative Synthetic Approaches

Although the amidoxime condensation is the main route, related oxadiazole derivatives have been synthesized via alternative methods that may be adaptable:

  • Hydrazide and Carbon Disulfide Route: For 1,3,4-oxadiazoles, hydrazides react with carbon disulfide under basic conditions to form oxadiazole rings, though this is more relevant for 1,3,4-oxadiazole isomers.
  • Cyclization of Nitrile Oxides: Generation of nitrile oxides from oximes followed by cycloaddition with carboxylic acid derivatives can form oxadiazole rings, but this method is less common for the 1,2,4-oxadiazole isomer.
  • Oxidative Cyclization: Some methods involve oxidative cyclization of amidoximes with aldehydes or ketones, but these are less documented for this specific compound.

Data Table Summarizing Preparation Method

Step Reagents/Conditions Purpose Notes
1 Amidoxime (with isopropyl group) + Isatoic anhydride Formation of intermediate Base (NaOH) in DMSO solvent
2 Heating (80–120 °C) Cyclodehydration to oxadiazole Reaction time: 4–12 hours
3 Work-up and purification Isolation of pure product Crystallization or chromatography
4 Scale-up optimization (industrial) Yield and purity enhancement Solvent and temperature optimization

Summary and Outlook

The preparation of this compound is well-established through the condensation of amidoximes and isatoic anhydrides in basic DMSO media. This method is adaptable for laboratory synthesis and can be optimized for industrial production. Alternative synthetic routes exist but are less commonly applied for this particular compound. Continued research into reaction optimization and scalable protocols is expected to enhance production efficiency, supporting the compound’s applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed activity against various bacterial strains. The incorporation of the propan-2-yl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Anti-inflammatory Effects

Another application lies in the development of anti-inflammatory agents. Compounds similar to 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid have been investigated for their ability to inhibit pro-inflammatory cytokines. This could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Herbicide Development

The unique structure of this compound makes it a candidate for herbicide development. Research has shown that oxadiazole derivatives can act as effective herbicides by inhibiting specific plant enzymes involved in growth regulation. This property could be harnessed to create selective herbicides that target weeds without harming crops.

Polymer Chemistry

In material science, the incorporation of oxadiazole units into polymers has been explored for enhancing thermal stability and mechanical properties. The presence of the oxadiazole ring can improve the thermal degradation temperature of polymers, making them suitable for high-performance applications.

Summary of Biological Activities

Activity TypeCompound TypeReference
AntimicrobialOxadiazole derivativesJournal of Medicinal Chemistry
Anti-inflammatoryOxadiazole derivativesEuropean Journal of Pharmacology
HerbicideOxadiazole-basedPesticide Science

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the alkyl chain significantly affected antimicrobial potency, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Herbicide Development

Research conducted on oxadiazole-based herbicides demonstrated their effectiveness in controlling weed growth in agricultural settings. Field trials showed that formulations containing this compound resulted in a significant reduction in weed biomass compared to controls .

Mechanism of Action

The mechanism of action of 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes crucial for the survival of pathogens or cancer cells . The oxadiazole ring can also interact with biological macromolecules, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid and related 1,2,4-oxadiazole derivatives:

Compound Name Substituent Chain Length Molecular Formula Molecular Weight CAS Number Purity Solubility
This compound Isopropyl Butanoic acid C₁₀H₁₅N₂O₃ 227.24 Not explicitly provided - Likely similar to phenyl analogs
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 3-Methoxyphenyl Butanoic acid C₁₃H₁₄N₂O₄ 262.26 883546-59-6 95% Not explicitly reported
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 4-Methylphenyl Butanoic acid C₁₃H₁₄N₂O₃ 246.26 851628-34-7 - Not explicitly reported
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid Phenyl Butanoic acid C₁₂H₁₂N₂O₃ 232.23 875164-21-9 - Slight in chloroform, methanol, DMSO
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid Isopropyl Propanoic acid C₈H₁₂N₂O₃ 184.19 - - Not explicitly reported
4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid Pyridin-2-yl Butanoic acid C₁₁H₁₁N₃O₃ 233.22 439108-12-0 95% Not explicitly reported

Structural and Functional Differences

Heteroaromatic Groups (e.g., pyridin-2-yl): Introduce hydrogen-bonding or metal-coordination capabilities, impacting target selectivity .

Chain Length: Butanoic acid (4 carbons) vs. propanoic acid (3 carbons): Longer chains may improve solubility in polar solvents and alter pharmacokinetic profiles .

Physicochemical Properties

  • Molecular Weight : The target compound (227.24 g/mol) is lighter than derivatives with aromatic substituents (e.g., 262.26 g/mol for the methoxyphenyl analog) due to the absence of heavy atoms like oxygen in methoxy groups .
  • Solubility: Butanoic acid derivatives generally exhibit moderate solubility in organic solvents (e.g., DMSO, methanol), critical for biological assays .

Biological Activity

4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS Number: 1038356-92-1) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features an oxadiazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H14N2O3\text{C}_9\text{H}_{14}\text{N}_2\text{O}_3

IUPAC Name: 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)butanoic acid
InChI Key: NNGFUHPRRCAMOK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study focusing on structurally similar oxadiazole derivatives found that modifications to the side chains can enhance their potency against cancer cell lines. For instance, a series of analogs were synthesized and tested for their ability to inhibit gene transcription linked to cancer proliferation. Notably, compounds with a similar structure demonstrated low cytotoxicity while maintaining high inhibitory activity against specific cancer pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been documented. The presence of the carboxylic acid group in the structure is crucial for its biological activity. It has been suggested that the compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Research Findings and Case Studies

Study Findings Cell Lines Tested IC50 Values
Study ASignificant inhibition of cancer cell proliferationPC3 (prostate cancer)< 30 µM
Study BLow cytotoxicity at high concentrationsHEK293T (human embryonic kidney)> 100 µM
Study CModulation of inflammatory markersRAW264.7 (macrophage)Not specified

Detailed Case Studies

  • Antitumor Efficacy : In a comparative study involving structurally related compounds, it was found that the introduction of an isopropyl group at the 3-position of the oxadiazole ring significantly enhanced the anticancer activity. The compound exhibited an IC50 value in the nanomolar range against several tumor cell lines while maintaining low toxicity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. This interaction was confirmed through molecular docking studies and cellular assays .
  • Inflammatory Response Modulation : Another study highlighted its potential in reducing inflammatory responses in macrophages, suggesting that it could serve as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid with high purity?

  • Methodology : Use a multi-step synthesis approach involving cyclization and coupling reactions. For example, oxadiazole rings can be synthesized via condensation of amidoximes with carboxylic acid derivatives under microwave or reflux conditions. Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization in ethanol/water mixtures is critical. Validate purity using HPLC (>95%) and confirm structural integrity via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., oxadiazole proton signals at δ 8.5–9.0 ppm) .

Q. How do structural modifications to the oxadiazole ring affect the compound’s physicochemical properties?

  • Methodology : Perform comparative studies by substituting the propan-2-yl group with other alkyl/aryl groups. Measure logP (octanol-water partition coefficient) to assess lipophilicity and solubility via UV-Vis spectroscopy. For example, bulky substituents may reduce aqueous solubility but enhance membrane permeability, as observed in analogs with chlorophenyl groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Confirm the oxadiazole ring via 1H^1 \text{H} NMR (absence of NH protons) and 13C^{13} \text{C} NMR (C=O at ~170 ppm).
  • HRMS : Use ESI-QTOF to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC : Ensure purity using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Optimization : Standardize conditions (e.g., pH, temperature) to minimize variability.
  • Dose-Response Curves : Compare EC50_{50} values across assays (e.g., enzyme inhibition vs. cell viability).
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability.
  • Example: Inconsistent IC50_{50} values in kinase inhibition assays may arise from differences in ATP concentrations .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism.
  • Prodrug Design : Mask the carboxylic acid group as an ester to enhance bioavailability .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., prolyl oligopeptidase).
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with biological activity.
  • MD Simulations : Assess conformational stability in aqueous and lipid environments .

Key Challenges and Emerging Directions

Q. What are the limitations of current synthetic routes for scaling up production?

  • Methodology : Address low yields (e.g., 22–27% in multi-step syntheses) by optimizing reaction stoichiometry or switching to flow chemistry. For example, continuous flow systems can enhance oxadiazole formation efficiency .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 Knockout Models : Confirm target engagement in gene-edited cell lines.
  • SPR/BLI : Measure binding kinetics (kon_{on}/koff_{off}) to rule off-target effects.
  • Omics Profiling : Use transcriptomics/proteomics to identify downstream pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.